molecular formula C7H4BrNS B1590167 2-Bromothieno[3,2-b]pyridine CAS No. 94191-15-8

2-Bromothieno[3,2-b]pyridine

Cat. No. B1590167
CAS RN: 94191-15-8
M. Wt: 214.08 g/mol
InChI Key: GQUVXOMKKYDVQY-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Bromothieno[3,2-b]pyridine and its derivatives has been a subject of interest in recent years . Various methods have been developed, many of which involve the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .


Molecular Structure Analysis

The molecular structure of 2-Bromothieno[3,2-b]pyridine consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothieno[3,2-b]pyridine are not detailed in the search results, thieno[2,3-b]pyridines in general are known to participate in a variety of chemical reactions. These include reactions with Grignard reagents, copper catalysis, and direct C-4-H alkylation with alkyl halides .


Physical And Chemical Properties Analysis

2-Bromothieno[3,2-b]pyridine is a solid substance with a molecular weight of 214.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Building Block for Drug Discovery

  • Synthesis of Arylthieno[2,3-b]pyridines: 2-Bromothieno[3,2-b]pyridine derivatives have been used as a building block in drug discovery. A study demonstrated the synthesis of 4-Arylthieno[2,3-b]pyridines via regioselective bromination, highlighting its potential in this field (Lucas et al., 2015).

Synthesis and Functionalization

  • Telescoped Synthesis Procedures: Improved synthesis methods for bromothieno[3,2-c]pyridine derivatives, such as a telescoped procedure using tributylamine, have been developed. This method reduces risks associated with classical procedures (Boros & Kaldor, 2015).
  • Study of Fluorescence Behavior: The effect of donor-acceptor substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives was explored. This research contributes to the understanding of their absorption and emission properties (Toche & Chavan, 2013).

Applications in Tumor Cell Growth Inhibition

  • Evaluation in Tumor Cells: Certain derivatives of 2-Bromothieno[3,2-b]pyridine were evaluated for their ability to inhibit tumor cell growth. This study explored the structure-activity relationships and their effects on cell cycle distribution and apoptosis (Queiroz et al., 2011).

Advances in Synthetic Chemistry

  • Lithiation and Substitution Studies: Lithiation as a route to creating various substituted thieno[2,3-b]pyridines has been studied, showcasing the versatility and potential applications of these compounds in synthetic chemistry (Klemm & Merrill, 1974).

Antitumor Activities of Derivatives

  • Synthesis and Antitumor Activities: Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, showed promising antitumor activities against various human tumor cell lines, providing insights into potential therapeutic applications (Queiroz et al., 2010).

Safety And Hazards

The safety data sheet for 2-Bromothieno[3,2-b]pyridine indicates that it is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-bromothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUVXOMKKYDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529354
Record name 2-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[3,2-b]pyridine

CAS RN

94191-15-8
Record name 2-Bromothieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94191-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Sonar, J Zhang, AC Grimsdale, K Müllen… - …, 2004 - ACS Publications
4-Hexylbithienopyridine has been prepared as a novel electron-accepting monomer for conjugated polymers. To test its electronic properties, alternating copolymers with fluorene and …
Number of citations: 68 pubs.acs.org
JR Horton, CB Woodcock, Q Chen, X Liu… - Journal of medicinal …, 2018 - ACS Publications
The active sites of hundreds of human α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases are exceedingly well preserved, which challenges the design of selective inhibitors. …
Number of citations: 29 pubs.acs.org

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